1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl(dimethyl)silyl chloride in the presence of imidazole to form tert-butyl(dimethyl)silyl ethers.
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through a series of condensation reactions involving appropriate aldehydes and amines.
Hydroxylation and Methylation: Hydroxylation and methylation reactions are carried out to introduce the hydroxyl and methyl groups at specific positions on the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Organic Synthesis: The compound serves as a precursor for the synthesis of complex organic molecules and natural products.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: is similar to other pyrimidine derivatives with silyl-protected hydroxyl groups.
Uniqueness:
Structural Features: The presence of tert-butyl(dimethyl)silyl groups provides unique steric and electronic properties that influence the compound’s reactivity and stability.
Applications: Its specific substitution pattern makes it particularly useful in the synthesis of biologically active molecules and advanced materials.
Biological Activity
The compound 1-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione , also known by its CAS number 922508-26-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.
Chemical Structure and Properties
This compound features a unique structure that includes:
- A tert-butyl(dimethyl)silyl group which enhances stability and solubility.
- A hydroxy group that may participate in hydrogen bonding.
- A pyrimidine moiety , known for its role in nucleic acid structures and various biological activities.
Property | Value |
---|---|
Molecular Formula | C16H28N2O6Si |
Molecular Weight | 372.49 g/mol |
CAS Number | 922508-26-7 |
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of Hydroxyl Groups : Using tert-butyl(dimethyl)silyl chloride to protect hydroxyl functionalities.
- Formation of Oxolan Ring : Through cyclization reactions involving appropriate precursors.
- Attachment of Pyrimidine Moiety : Utilizing coupling reactions to incorporate the pyrimidine structure.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The tert-butyl(dimethyl)silyl group enhances the compound's binding affinity to these targets, potentially leading to:
- Inhibition of Enzyme Activity : By binding to active sites or allosteric sites, the compound can modulate enzyme functions.
- Alteration of Cellular Signaling Pathways : This can affect various cellular processes, including proliferation and apoptosis.
Antiviral Activity
Research has indicated that derivatives of similar structures exhibit potent antiviral properties. For instance, triazole derivatives with similar silyl groups have shown significant anti-HIV activity, suggesting potential applications for this compound in antiviral therapies .
Case Studies
- Antiviral Activity Against HIV : A study demonstrated that compounds with similar structural features exhibited effective inhibition against HIV replication at low concentrations (EC50 values ranging from 0.056 to 0.52 µM) .
- Enzyme Inhibition Studies : In vitro assays have shown that compounds with the pyrimidine moiety can inhibit specific kinases involved in cancer cell proliferation, highlighting the potential use in oncology .
Research Findings
Recent studies have focused on the following aspects:
- Toxicity Assessments : Preliminary toxicity studies indicate low cytotoxicity in mammalian cell lines, making it a candidate for further pharmacological evaluations.
- Pharmacokinetics : Investigations into absorption and distribution suggest favorable properties for systemic administration.
Properties
IUPAC Name |
1-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6Si/c1-9-7-18(15(22)17-13(9)21)14-12(11(20)10(8-19)23-14)24-25(5,6)16(2,3)4/h7,10-12,14,19-20H,8H2,1-6H3,(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAAFDSCYLYFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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